N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide
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Overview
Description
The compound "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide" is a derivative of the 4H-chromene-3-carboxamide family, which has been the focus of recent research due to its potential biological activities. Chromene derivatives are known for their antioxidant and antibacterial properties, making them valuable in medicinal chemistry.
Synthesis Analysis
The synthesis of chromene derivatives has been explored through various methods. One approach involves a one-pot three-component reaction using salicylaldehydes, substituted acetoacetanilides, and indoles, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) at room temperature. This method utilizes Knoevenagel condensation followed by a nucleophilic substitution process, resulting in high yields and a broad substrate scope . Another solvent-free synthesis method employs cerium ammonium nitrate (CAN) to catalyze the Knoevenagel-Michael reaction between 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin, leading to the formation of highly functionalized 4H-chromene-3-carboxamide derivatives .
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a chromene core, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The carboxamide group attached to the chromene core is a common feature in these compounds, which contributes to their biological activity. The structure of these compounds is typically confirmed using techniques such as NMR, HR-MS, and UV–Vis spectroscopy .
Chemical Reactions Analysis
Chromene derivatives can participate in various chemical reactions due to their functional groups. The Knoevenagel condensation is a key step in their synthesis, which involves the formation of a carbon-carbon double bond between the carbonyl group of an aldehyde or ketone and the methylene group of a compound with an active methylene group. The Michael reaction is another important reaction that contributes to the formation of the chromene ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. These compounds exhibit solvatochromic properties, which means their color changes depending on the polarity of the solvent. This property is useful for studying solvent-solute interactions and for developing applications such as molecular sensors . The antibacterial activity of these compounds has been demonstrated against both Gram-positive and Gram-negative organisms, with some derivatives showing promising activity comparable to standard antibiotics like ampicillin . Additionally, the antioxidant activity of certain chromene derivatives has been confirmed through in vitro assays, with some compounds exhibiting strong activity with low IC50 values when compared to ascorbic acid .
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-14-6-8-16(9-7-14)22(17-10-11-28(25,26)13-17)20(23)18-12-15-4-2-3-5-19(15)27-21(18)24/h2-12,17H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGDRMBZKXPQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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